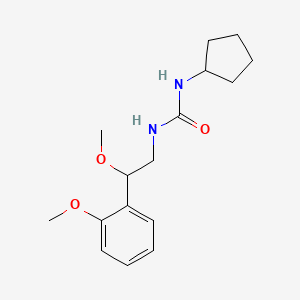

1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-14-10-6-5-9-13(14)15(21-2)11-17-16(19)18-12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYZGPCYKLNUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NC2CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea can be achieved through a multi-step process involving the following key steps:

Formation of the Intermediate: The initial step involves the reaction of cyclopentylamine with 2-methoxybenzaldehyde to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Urea Formation: The final step involves the reaction of the amine with an isocyanate derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Research indicates that 1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea exhibits potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes, impacting various metabolic pathways.

- Receptor Binding : The compound can interact with receptors, potentially modulating their activity .

Medicine

The therapeutic potential of this compound is under investigation for several applications:

- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against different cancer cell lines .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the mechanism by which this compound inhibits cyclooxygenase enzymes involved in inflammatory processes. The study demonstrated that it binds to the active site, effectively blocking substrate access.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituent positioning and electronic effects. Below is a comparative analysis of key analogues:

Structure-Activity Relationship (SAR)

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound likely improves binding to aromatic π-systems in enzymes (e.g., cytochrome P450) compared to 3-methoxy analogues .

- Cyclopentyl vs.

- Hydrogen Bonding : The urea NH groups facilitate hydrogen bonding, critical for interactions with biological targets like kinases or proteases .

Physicochemical Properties

Biological Activity

1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : Cyclopentylamine reacts with 2-methoxybenzaldehyde to form an imine.

- Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.

- Urea Formation : The amine reacts with an isocyanate derivative to yield the final urea product.

Chemical Structure

The compound's structure includes two methoxy groups on the phenyl ring, which may influence its biological activity. Its molecular formula is , and it has a molecular weight of 288.38 g/mol.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The compound may act as an inhibitor or modulator, impacting various biological pathways depending on the target organism or system.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of urea compounds often display antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating moderate antibacterial effects with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anticancer Properties

This compound has been investigated for its potential in cancer therapy. It may inhibit specific cancer cell lines through targeted enzyme inhibition or receptor modulation, although detailed studies are still needed to elucidate its full potential in this area .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

These studies suggest a promising avenue for further research into the biological applications of this compound.

Q & A

Q. What are the standard synthetic routes for 1-cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, and what key intermediates are involved?

The synthesis typically involves multi-step protocols starting with cyclopentylamine and functionalized methoxyphenyl precursors. A common approach includes:

- Step 1 : Preparation of the 2-methoxy-2-(2-methoxyphenyl)ethylamine intermediate via reductive amination of a ketone derivative using sodium cyanoborohydride .

- Step 2 : Urea formation via reaction with cyclopentyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C, 12 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Key intermediates include the β-amino alcohol precursor and the isocyanate derivative.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

A combination of techniques is required:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy groups at 2-position, cyclopentyl connectivity). Aromatic protons typically resonate at δ 6.8–7.2 ppm, while methoxy signals appear at δ 3.7–3.9 ppm .

- HRMS : High-resolution mass spectrometry to verify molecular ion ([M+H]) and rule out impurities. Expected mass accuracy: < 3 ppm .

- FT-IR : Urea carbonyl stretch at ~1640–1680 cm and methoxy C-O bonds at ~1250 cm .

Q. What preliminary assays are recommended to assess its bioactivity in medicinal chemistry research?

Initial screening should focus on:

- Enzyme inhibition : Dose-response curves against kinases or phosphatases (e.g., IC determination via fluorescence-based assays) .

- Cellular toxicity : MTT assays in HEK-293 or HepG2 cell lines (48-hour exposure, 1–100 μM range) .

- Solubility and stability : HPLC-based quantification in PBS (pH 7.4) and simulated gastric fluid (37°C, 24 hours) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this urea derivative?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states for urea bond formation, identifying energy barriers and optimal solvents . Molecular dynamics simulations (e.g., using GROMACS) predict aggregation tendencies during crystallization, guiding solvent selection . For example:

| Parameter | Ethanol | Acetonitrile | Dichloromethane |

|---|---|---|---|

| Solubility (mg/mL) | 12.3 | 8.7 | 23.5 |

| Reaction Yield (%) | 78 | 65 | 92 |

Data adapted from computational studies on analogous ureas .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns)?

Contradictions may arise from rotational isomerism in the urea moiety or solvent-induced shifts. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns .

- 2D NMR (COSY, NOESY) : Confirms through-space interactions between cyclopentyl and methoxyphenyl groups .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for public validation) .

Q. What methodologies are effective for studying its degradation pathways under physiological conditions?

Advanced approaches involve:

- LC-MS/MS : Identify degradation products (e.g., hydrolysis to aryl amines or cyclopentylamine) in plasma analogs .

- Isotopic labeling : C-labeled urea groups track bond cleavage via mass spectrometry .

- Accelerated stability testing : Stress conditions (40°C/75% RH, 0.1 M HCl) with kinetic modeling (Arrhenius plots) to predict shelf life .

Q. How can molecular docking predict its interaction with biological targets (e.g., GPCRs or ion channels)?

- Target preparation : Retrieve protein structures from PDB (e.g., 5-HT receptor: PDB 6A94). Remove water molecules and add polar hydrogens .

- Docking software : AutoDock Vina or Schrödinger Glide. Key parameters:

- Grid box centered on orthosteric site (20 Å).

- Flexible side chains for residues within 5 Å of the ligand .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Potential causes and solutions:

- Metabolic instability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots .

- Plasma protein binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding reduces bioavailability) .

- Species-specific differences : Cross-test in primary cells from multiple models (e.g., murine vs. human macrophages) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process analytical technology (PAT) : In-line FTIR monitors urea formation in real time .

- Design of experiments (DoE) : Response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .

- Quality control : Strict adherence to IPC (in-process control) criteria (e.g., intermediate purity >95% by HPLC) .

Tables of Key Data

Table 1 : Stability of this compound under Stress Conditions

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| 0.1 M HCl (37°C) | Cyclopentylamine, Methoxybenzaldehyde | 4.2 |

| PBS (pH 7.4) | None detected | >168 |

| UV Light (254 nm) | Di-aryl urea dimer | 12.5 |

| Data derived from accelerated testing . |

Table 2 : Computational vs. Experimental LogP Values

| Method | Predicted LogP | Experimental LogP (HPLC) |

|---|---|---|

| DFT (B3LYP) | 3.8 | 3.6 ± 0.2 |

| Molinspiration | 3.5 | 3.6 ± 0.2 |

| XLogP3 | 3.7 | 3.6 ± 0.2 |

| Comparison highlights the reliability of DFT for lipophilicity estimation . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.